molecular formula C21H17FN2O3S B2433529 4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 900012-88-6

4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2433529
CAS RN: 900012-88-6
M. Wt: 396.44
InChI Key: FVMJKWDKZPIBPR-UHFFFAOYSA-N
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Description

4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17FN2O3S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Analysis

  • Research on thiadiazole derivatives, such as 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, focuses on spectroscopic studies to understand their aggregation behavior in different solvents and their interaction with organic molecules. These studies are crucial for elucidating the molecular organization and photophysical properties of such compounds, which could imply similar investigative approaches for the compound (Matwijczuk et al., 2016).

Pharmacological Applications

  • While specific instructions were given to exclude information related to drug use, dosage, and side effects, it's notable that compounds structurally similar to 4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide often undergo investigation for their biological activities, including potential cognitive enhancement properties and interactions with biological receptors. This indicates a broader trend of thiadiazine derivatives being explored for pharmaceutical applications, as seen in studies on benzothiadiazine dioxides (Francotte et al., 2010).

Material Science Applications

  • Compounds with the thiadiazine core are also investigated for their potential in materials science, such as the development of novel fluorescent materials and sensors. For example, studies on benzothiadiazole derivatives explore their use in creating stimuli-responsive materials that can switch between different fluorescent states under varying conditions. This research highlights the versatility of thiadiazine derivatives in designing advanced materials with potential applications in technology and security (Echeverri et al., 2020).

Synthesis and Chemical Reactivity

  • The synthesis of thiadiazine derivatives often involves innovative chemical reactions that can be applied to a wide range of compounds, including the targeted 4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide. For example, molecular iodine-promoted synthesis demonstrates the creation of new benzothiazine derivatives through oxidative cyclization, highlighting methods that could potentially be adapted for synthesizing the compound of interest (Naresh, Kant, & Narender, 2014).

properties

IUPAC Name

4-benzyl-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c1-15-11-12-17(13-18(15)22)24-21(25)23(14-16-7-3-2-4-8-16)19-9-5-6-10-20(19)28(24,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMJKWDKZPIBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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